An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol: Properties, Synthesis, and Applications
Abstract
(S)-Tetrahydro-2H-pyran-3-ol is a chiral cyclic ether of significant interest in modern synthetic and medicinal chemistry. As a versatile building block, its defined stereochemistry and the reactivity of its secondary alcohol functionality make it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of its core chemical properties, detailed protocols for its enantioselective synthesis, an exploration of its characteristic reactions, and a discussion of its applications, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chiral Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a desirable structural motif in drug design. The introduction of a chiral center, as in (S)-Tetrahydro-2H-pyran-3-ol, adds a critical dimension of stereochemical control. Biological systems are inherently chiral, and the specific three-dimensional arrangement of a molecule often dictates its pharmacological activity, efficacy, and safety profile.[2][3] Consequently, access to enantiomerically pure building blocks like (S)-Tetrahydro-2H-pyran-3-ol is not merely an academic exercise but a fundamental requirement for the rational design of modern therapeutics.[2] This compound serves as a key intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and various other biologically active molecules.[4]
Core Chemical and Physical Properties
(S)-Tetrahydro-2H-pyran-3-ol is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below. The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an ether oxygen (hydrogen bond acceptor) confers moderate polarity and water solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [5] |
| Molecular Weight | 102.13 g/mol | [5] |
| CAS Number | 72886-97-6 | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 88 °C (at 18 Torr) | [4] |
| Density | ~1.08 g/cm³ | [4] |
| pKa | ~14.49 (Predicted) | [4] |
| XLogP3 | -0.1 | [6] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis provides definitive structural confirmation of (S)-Tetrahydro-2H-pyran-3-ol. Below is an interpretation of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a distinct multiplet. The protons adjacent to the ring oxygen (H-2 and H-6) are diastereotopic and would appear at a lower field (downfield) due to the oxygen's electron-withdrawing effect, typically in the range of 3.3-4.0 ppm. The remaining ring protons (H-4, H-5) would produce complex, overlapping multiplets at a higher field (upfield). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The carbon attached to the hydroxyl group (C-3) will resonate around 65-70 ppm. The carbons adjacent to the ether oxygen (C-2 and C-6) will appear further downfield, typically in the 60-75 ppm range. The remaining two carbons (C-4 and C-5) will be found in the upfield aliphatic region (20-35 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the sp³ C-H stretching of the pyran ring.
-
C-O Stretch: A strong, distinct peak in the fingerprint region, typically around 1100-1050 cm⁻¹, is indicative of the C-O stretching vibrations of the secondary alcohol and the ether linkage.[7]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 102 may be weak or absent, which is common for alcohols.[2] The fragmentation pattern is dictated by the structure's weakest points.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common pathway for cyclic ethers.[8]
-
Loss of Water: A peak corresponding to [M-18]⁺ (m/z = 84) from the dehydration of the alcohol is expected.
-
Ring Opening and Fragmentation: Subsequent fragmentation of the pyran ring will lead to a series of smaller charged fragments. A characteristic fragment for cyclic alcohols is the loss of a hydrogen atom, leading to an [M-1]⁺ peak (m/z = 101).[9]
Enantioselective Synthesis: Mastering Stereocontrol
The primary challenge and goal in synthesizing (S)-Tetrahydro-2H-pyran-3-ol is the precise control of the stereocenter at the C-3 position. The most robust and widely adopted method is the asymmetric hydroboration-oxidation of 3,4-dihydro-2H-pyran.
The Causality of Reagent Selection
The choice of diisopinocampheylborane (Ipc₂BH) as the chiral hydroborating agent is deliberate and critical.[10][11] Derived from α-pinene, a readily available chiral natural product, Ipc₂BH possesses significant steric bulk. During the hydroboration of 3,4-dihydro-2H-pyran, the borane reagent approaches the double bond from the sterically less hindered face, establishing the new stereocenter. The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the boron atom with a hydroxyl group with perfect retention of configuration.[12] Using the appropriate enantiomer of Ipc₂BH allows for the selective synthesis of either the (R) or (S) product.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. Successful synthesis is confirmed at the end by comparing the spectroscopic data of the purified product with established reference data. The optical rotation measurement provides a direct confirmation of the enantiomeric excess.
Objective: To synthesize (S)-Tetrahydro-2H-pyran-3-ol from 3,4-dihydro-2H-pyran.
Materials:
-
3,4-Dihydro-2H-pyran
-
Diisopinocampheylborane ((+)-Ipc₂BH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice-water bath (0 °C).
-
Hydroboration: Under a positive pressure of inert gas, charge the flask with a solution of (+)-Ipc₂BH (1.0 equivalent) in anhydrous THF.
-
Substrate Addition: Add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise to the stirred borane solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 4-6 hours. The progress can be monitored by TLC or GC-MS if desired. The rationale for the low temperature is to maximize the stereoselectivity of the hydroboration step.
-
Oxidation: Slowly and carefully add 3 M NaOH solution (1.1 equivalents) to the reaction mixture, keeping the temperature below 20 °C. Following the base, add 30% H₂O₂ solution (1.2 equivalents) dropwise via the dropping funnel. The addition of peroxide is exothermic and must be controlled to prevent overheating.
-
Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the oxidation is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (S)-Tetrahydro-2H-pyran-3-ol.
-
Characterization: Confirm the structure and purity using NMR, IR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.
Chemical Reactivity and Transformations
The reactivity of (S)-Tetrahydro-2H-pyran-3-ol is dominated by its secondary hydroxyl group. It undergoes typical alcohol reactions, which are fundamental to its role as a synthetic intermediate.
Oxidation to Dihydro-2H-pyran-3(4H)-one
A primary transformation is the oxidation of the secondary alcohol to the corresponding ketone, (S)-dihydro-2H-pyran-3(4H)-one. This ketone is another valuable building block.[5][13] Several methods are effective, with the choice depending on the desired scale and sensitivity of other functional groups.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is a mild and high-yielding method suitable for sensitive substrates.[13]
-
TEMPO-mediated Oxidation: Employs a catalytic amount of the stable radical (2,2,6,6-Tetramethyl-1-piperidinyloxy) with a stoichiometric co-oxidant like sodium hypochlorite. This method is known for its high selectivity for primary and secondary alcohols under mild conditions.[13]
-
PCC Oxidation: Pyridinium chlorochromate is a classic reagent that reliably oxidizes secondary alcohols to ketones.[13]
Etherification via Williamson Ether Synthesis
The hydroxyl group can be readily deprotonated by a strong base (like sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide can then displace a halide from a primary alkyl halide in a classic Sₙ2 reaction to form an ether.[14][15][16] This reaction is crucial for linking the pyran scaffold to other parts of a target molecule.
The causality here is straightforward: the base must be strong enough to quantitatively deprotonate the alcohol without acting as a competing nucleophile. NaH is ideal because the byproduct is H₂ gas, which simply evolves from the reaction. The electrophile (R-X) should be a methyl or primary halide to ensure the Sₙ2 pathway is favored over the competing E2 elimination pathway.[15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
(S)-Tetrahydro-2H-pyran-3-ol is more than a simple heterocyclic alcohol; it is a precision tool for the modern synthetic chemist. Its value is derived from the stereochemical information encoded within its structure. Understanding its fundamental properties, mastering its enantioselective synthesis, and leveraging the reactivity of its hydroxyl group are essential skills for professionals engaged in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this key chiral building block in research and development.
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